2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene

Descripción general

Descripción

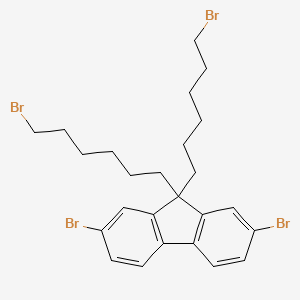

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is a halogenated polycyclic aromatic compound with the molecular formula C25H30Br4. It is known for its unique structure, which includes two bromine atoms at the 2 and 7 positions of the fluorene core and two 6-bromohexyl groups attached to the 9 position. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene typically involves the bromination of fluorene derivatives. One common method includes the reaction of 2,7-dibromofluorene with 1,6-dibromohexane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

The compound contains four bromine atoms: two at the 2,7-positions of the fluorene core and two on the 6-bromohexyl side chains . These bromine atoms act as electrophilic sites, enabling participation in substitution and coupling reactions. The fluorene backbone provides aromatic stability while allowing for potential π-orbital interactions in polymerization or conjugation processes.

Key Reaction Types

While explicit experimental data is limited, the following reactions are chemically plausible based on the compound’s structure:

Nucleophilic Substitution

-

Primary Sites : Bromine atoms on the hexyl chains (terminal bromines) are more reactive toward nucleophiles due to their aliphatic nature.

-

Aromatic Bromine Substitution : Bromines at the 2,7-positions on the fluorene core may undergo substitution under harsh conditions (e.g., Ullmann coupling, Suzuki-Miyaura coupling) .

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Aliphatic SN2 | NaN₃, DMSO, 80°C | Azide-functionalized fluorene derivatives |

| Aromatic Coupling | Pd(PPh₃)₄, K₂CO₃ | Cross-coupled polymers or dimers |

Oxidative Polymerization

The fluorene core can undergo oxidative polymerization to form conjugated polymers, a common pathway in organic electronics. For example:

This reaction typically produces materials with optoelectronic properties .

Research Gaps and Limitations

No peer-reviewed studies or patents detailing reaction mechanisms, yields, or applications were identified in the accessible sources. Further experimental work is needed to:

-

Quantify reaction kinetics under varying conditions.

-

Characterize polymer properties derived from this compound.

-

Explore catalytic systems for efficient functionalization.

Aplicaciones Científicas De Investigación

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is a complex organic compound with a variety of applications, primarily due to its unique structural features and reactivity. The presence of bromine atoms and its fluorene core make it useful in organic electronics, materials science, and supramolecular chemistry.

General Properties

this compound has a molecular formula of C₂₅H₃₀Br₄ and a molecular weight of approximately 650.12 g/mol . It typically appears as a white to off-white solid. The melting point is around 72 °C, and the boiling point is approximately 612.4 °C at 760 mmHg.

Applications

This compound has several potential applications.

Organic Electronics

Fluorene derivatives are interesting materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) because of their optoelectronic properties. The presence of bromine atoms in this compound can influence its light emission or charge transport properties, making it useful in these applications.

Material Science

The bromohexyl groups on this compound can serve as reactive sites for further functionalization or polymerization reactions. This can lead to the development of new conjugated polymers with tailored properties for applications in organic electronics or other fields. The compound can be used in the preparation of π-conjugated polymers with pendant coumarins .

Supramolecular Chemistry

The combination of aromatic and aliphatic groups in this compound might enable it to self-assemble into ordered structures at the molecular level. This is of interest for research in areas like supramolecular chemistry and organic photovoltaics.

Synthesis of Monomers and Polymers

2,7-dibromo-9,9-bis(6'-bromohexyl)fluorene is used in the synthesis of monomers and polymers . For example, it is used in the synthesis of poly[(9,9-bis(6'-bromohexyl)-9H-fluorene)-co-(9,9-bis(6'-octyl)fluorene)] .

Water Soluble Polyfluorenes

this compound is used in the synthesis of water-soluble polyfluorenes functionalized with glucuronic acid, which are useful for sensing bilirubin in aqueous medium .

Other Uses

this compound is a versatile reactant used in the preparation of electron transport materials for organic solar cells and the cross-coupling synthesis of cationic tetraarylethene oligoelectrolytes .

Reactivity

The chemical behavior of this compound is influenced by the presence of multiple bromine atoms. These bromine groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Additionally, the compound can undergo oxidative reactions, which may lead to the formation of polymers or other oligomeric structures. The reactivity of the bromine substituents makes this compound a useful intermediate in organic synthesis.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,7-Dibromofluorene | Bromination at positions 2 and 7 | Simpler structure; less bulky than dibromo derivative |

| 9,9-Dihexylfluorene | Hexyl groups at position 9 | Non-brominated; used in electronic applications |

| Poly(9,9-di-n-octylfluorene) | Polymerized form of fluorenes | Exhibits high charge mobility; used in OLEDs |

| 2,7-Bis(6-bromohexyl)-9H-fluorene | Bis-substituted at position 2 and 7 | Enhanced solubility and reactivity |

Mecanismo De Acción

The mechanism of action of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene depends on its specific application. In organic electronics, it functions as an electron-transporting material, facilitating the movement of electrons through the device. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions .

Comparación Con Compuestos Similares

Similar Compounds

2,7-Dibromo-9,9-dioctylfluorene: Similar structure but with octyl groups instead of bromohexyl groups.

2,7-Dibromo-9,9-dimethylfluorene: Contains methyl groups instead of bromohexyl groups.

9,9-Dioctyl-2,7-dibromofluorene: Another derivative with octyl groups.

Uniqueness

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is unique due to its combination of bromine atoms and bromohexyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly useful in the synthesis of specialized materials and compounds for advanced applications .

Actividad Biológica

2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is a synthetic organic compound with significant potential in various applications, primarily in the field of organic electronics and sensing technologies. This article explores its biological activity, focusing on its interactions, mechanisms of action, and practical implications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 570.3 g/mol. Its structure features a rigid fluorene core with brominated hexyl side chains, which enhance its electronic properties and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The initial step involves bromination of the fluorene core.

- Alkylation : Subsequent reactions introduce the hexyl groups to the 9 and 9' positions.

- Purification : The final product is purified through recrystallization or chromatography.

Fluorescence Quenching for Sensing Applications

One of the most notable biological activities of this compound is its application in fluorescence-based sensing technologies:

- Detection of Bilirubin : Research indicates that this compound can effectively detect bilirubin in aqueous solutions through fluorescence resonance energy transfer (FRET). This method allows for sensitive detection in the range of to , making it useful for medical diagnostics, particularly for jaundice detection in newborns .

- Nitroexplosive Detection : The compound exhibits fluorescence quenching properties when exposed to nitroexplosive compounds like picric acid. This characteristic is leveraged for developing sensors that can detect hazardous materials in environmental monitoring .

Study on Bilirubin Detection

A study conducted by Pradhan et al. highlighted the effectiveness of functionalized polyfluorenes based on this compound for bilirubin sensing. The results demonstrated:

- Sensitivity : The functionalized polymers displayed significant fluorescence quenching upon binding with bilirubin.

- Selectivity : The presence of glucuronic acid in the polymer matrix enhanced selectivity towards bilirubin over other potential interferents .

Environmental Sensing Applications

Another research effort focused on utilizing this compound for detecting nitroexplosives. The study found:

- Fluorescence Response : Upon interaction with nitro compounds, the fluorescence intensity decreased significantly, indicating a reliable sensing mechanism.

- Field Testing : Tests conducted under various environmental conditions showed consistent performance, underscoring the compound's robustness as a sensing material .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H30Br4 |

| Molecular Weight | 570.3 g/mol |

| Boiling Point | Predicted ~577.6 °C |

| Density | Predicted ~1.440 g/cm³ |

| Application | Description |

|---|---|

| Bilirubin Detection | FRET-based fluorescence |

| Nitroexplosive Detection | Fluorescence quenching |

Propiedades

IUPAC Name |

2,7-dibromo-9,9-bis(6-bromohexyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Br4/c26-15-7-3-1-5-13-25(14-6-2-4-8-16-27)23-17-19(28)9-11-21(23)22-12-10-20(29)18-24(22)25/h9-12,17-18H,1-8,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMAUBALNSWGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCCCCCBr)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619112 | |

| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570414-33-4 | |

| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.